Cystamine

Overview

Description

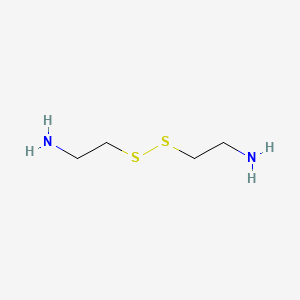

Cystamine, also known as 2,2’-dithiobisethanamine, is an organic disulfide compound formed when cystine is heated, resulting in decarboxylation. It is an unstable liquid and is generally handled as the dihydrochloride salt, which is stable at temperatures between 203-214°C. This compound is toxic if swallowed or inhaled and potentially harmful by contact .

Mechanism of Action

Target of Action

Cystamine, an organic disulfide, primarily targets Transglutaminases (TGMs) , especially TGM2 . TGMs are responsible for catalyzing the transamidation reaction by transferring serotonin to the glutamine residues of target proteins . This compound also targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome .

Mode of Action

This compound interacts with its targets in a complex manner. It prevents the accumulation of cystine crystals in the body by converting cystine into a form that can easily exit cells . This action is particularly beneficial in preventing harmful accumulation in conditions like cystinosis . This compound also participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome .

Biochemical Pathways

This compound affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling . These pathways play a crucial role in neurodegenerative and neuropsychiatric diseases .

Pharmacokinetics

This compound is an unstable liquid and is generally handled as the dihydrochloride salt, which is stable to 203-214 °C . It is known to traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It mitigates oxidative stress and inflammation, thereby reducing the burden of multiple frequent medications normally administered to those with cystinosis . It also upregulates neuroprotective pathways, offering potential therapeutic benefits in neurodegenerative and neuropsychiatric diseases .

Action Environment

Environmental factors, such as radiation, can influence the action, efficacy, and stability of this compound. For instance, this compound has been shown to increase the sensitivity of Pseudomonas aeruginosa to reactive oxygen and nitrogen species . Furthermore, it has been observed that the protective and antioxidant efficiency of this compound diminishes with increasing linear energy transfer (LET) of the radiation .

Biochemical Analysis

Biochemical Properties

Cystamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro . This interaction imparts a radiation-protective effect to the treated DNA . This compound also inhibits coagulation factor XIa and thrombin, exhibiting anti-coagulant behavior .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can cause liver damage by elevating cytosolic Ca2+ levels and subsequently activating a cytosolic proteolytic system . In cell culture models of ALS, this compound has been shown to prevent the aggregation of SOD1 and improve cell survival .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis . It also binds to nucleoproteins, making them precipitate .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, treatment of SN56 cholinergic cells with this compound causes an increase in cysteine levels within 30 minutes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a murine model of Huntington’s disease, treatment with this compound significantly extended survival, improved body weight and motor performance, and delayed the neuropathological sequela .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is reduced into cysteamine and RS-cysteamine mixed disulfide by thiol-disulfide exchange, a process that consumes intracellular glutathione . Cysteamine is then oxidized to hypotaurine .

Subcellular Localization

It is known that this compound can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .

Preparation Methods

Cystamine can be synthesized through various methods:

Electrochemical Oxidation: This method involves the oxidation of thiols to disulfides using electrochemical techniques.

Borohydride Exchange Resin-Transition Metal Salts Systems: This method uses borohydride exchange resin combined with transition metal salts like copper sulfate to oxidize thiols to disulfides.

Chemical Reactions Analysis

Cystamine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various products, including cysteamine and other disulfides.

Reduction: This compound can be reduced to cysteamine using reducing agents.

Substitution: This compound can participate in substitution reactions where its amino groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions include cysteamine, other disulfides, and substituted derivatives .

Scientific Research Applications

Cystamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Cystamine is similar to cysteamine, the decarboxylated derivative of the amino acid cysteine. Both compounds have antioxidant effects and can mitigate oxidative stress and inflammation . this compound is the oxidized form of cysteamine and has unique properties, such as its ability to form disulfide bonds and its potential as a radioprotective agent .

Similar Compounds

Cysteamine: The decarboxylated derivative of cysteine, known for its radioprotective effects and use in treating cystinosis.

Cysteine: An amino acid with antioxidant properties and a precursor to cysteamine.

Glutathione: A tripeptide with antioxidant properties that works synergistically with this compound and cysteamine.

Biological Activity

Cystamine is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of transglutaminase (TGase) and its neuroprotective effects in various neurodegenerative diseases. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound is a disulfide derivative of cysteamine, characterized by its ability to inhibit TGase activity. TGases are enzymes that catalyze the formation of covalent bonds between proteins, which can lead to pathological conditions when dysregulated. This compound's mechanism of action involves the formation of mixed disulfide bonds with active site cysteine residues in TGases, effectively blocking their enzymatic activity. Studies indicate that this compound is a more potent inhibitor than cysteamine, demonstrating concentration-dependent inhibition in various cell lines including DU145 and HepG2 cells .

Neuroprotective Effects

This compound has been extensively studied for its neuroprotective properties, particularly in models of Huntington's disease (HD) and Parkinson's disease (PD). Research indicates that this compound treatment can:

- Extend survival and improve motor performance in HD models.

- Increase viability of striatal progenitor cells exposed to oxidative stress.

- Prevent aggregation of mutant huntingtin protein, which is pivotal in HD pathology .

The neuroprotective effects are attributed to the modulation of oxidative stress and inflammation pathways, with this compound enhancing levels of brain-derived neurotrophic factor (BDNF), crucial for neuronal survival and function .

Anticoagulant Activity

Recent studies have revealed that this compound exhibits anticoagulant properties by inhibiting fibrin crosslinking and reducing thrombin generation. This suggests a potential therapeutic role in managing coagulation disorders. The compound's effects on coagulation factors have been documented, indicating its utility in inflammatory diseases where transglutaminase activity contributes to pathogenesis .

Case Studies and Clinical Applications

- Huntington's Disease : In a study involving R6/2 mouse models, this compound significantly delayed the onset of neurological symptoms and improved overall health metrics such as body weight .

- Cystinosis Treatment : this compound's structural similarity to cysteamine has led to its exploration as a treatment for cystinosis, a condition characterized by cystine accumulation due to defective lysosomal transport. Early initiation of treatment has shown improved outcomes in patients .

- COVID-19 Research : Emerging data suggest that both cysteamine and this compound may exert antiviral effects against SARS-CoV-2, highlighting their potential role in infectious disease management .

Data Summary Table

Properties

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQPRKLAWCIJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride) | |

| Record name | Cystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60199005 | |

| Record name | Cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Merck Index] | |

| Record name | Cystamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13555 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51-85-4 | |

| Record name | Cystamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis(ethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R110LV8L02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.